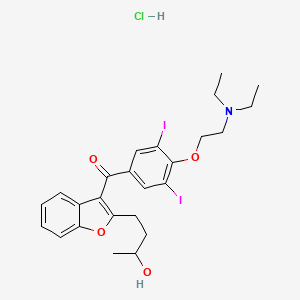
3'-Hydroxy-amiodarone Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Hydroxy-amiodarone Hydrochloride is a derivative of amiodarone, a well-known antiarrhythmic medication used to treat various types of cardiac dysrhythmias. This compound is characterized by the presence of a hydroxyl group at the 3’ position of the amiodarone molecule, which may influence its pharmacological properties and interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy-amiodarone Hydrochloride typically involves multiple steps, starting from salicylaldehyde. The process includes reactions with 2-halogenated hydrocarbyl hexanoate, p-methoxybenzoyl chloride, iodine, and 2-diethylaminoethyl chloride hydrochloride in the presence of a catalyst . The key steps include:
- Formation of 2-butylbenzofuran.
- Conversion to 2-butyl-3-(4-hydroxybenzoyl)benzofuran.
- Iodination to form 2-butyl-3-(3,5-diiodine-4-hydroxybenzoyl)benzofuran.
- Final reaction to obtain (2-butyl-3-benzofuryl)[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone hydrochloride, known as amiodarone hydrochloride .
Industrial Production Methods: The industrial production of 3’-Hydroxy-amiodarone Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves using cost-effective raw materials, efficient catalysts, and reaction conditions that maximize yield and purity while minimizing waste and environmental impact .
化学反应分析
Types of Reactions: 3’-Hydroxy-amiodarone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various ethers or esters .
科学研究应用
3’-Hydroxy-amiodarone Hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 3’-Hydroxy-amiodarone Hydrochloride is similar to that of amiodarone. It primarily acts as a class III antiarrhythmic agent by blocking potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential. This increases the duration of the action potential and the effective refractory period for cardiac cells . The compound may also interact with other ion channels and receptors, contributing to its overall antiarrhythmic effects .
相似化合物的比较
Amiodarone: The parent compound, widely used as an antiarrhythmic medication.
Dronedarone: A derivative of amiodarone with a similar mechanism of action but fewer side effects.
Sotalol: Another class III antiarrhythmic agent with different structural features.
Uniqueness: 3’-Hydroxy-amiodarone Hydrochloride is unique due to the presence of the hydroxyl group at the 3’ position, which may influence its pharmacokinetics and interactions with biological targets. This structural modification can potentially enhance its therapeutic efficacy and reduce side effects compared to other similar compounds .
生物活性
3'-Hydroxy-amiodarone hydrochloride is a metabolite of the antiarrhythmic drug amiodarone, which is widely used for the treatment of various cardiac arrhythmias. This compound exhibits significant biological activity, influencing multiple physiological pathways and presenting potential therapeutic benefits and risks.
3'-Hydroxy-amiodarone acts primarily as a potassium channel blocker, similar to its parent compound amiodarone. It inhibits the rapid component of the delayed rectifier potassium current (IKr), which is crucial in cardiac repolarization. This action can prolong the action potential duration and refractory period in cardiac tissues, making it effective in treating arrhythmias but also potentially leading to proarrhythmic effects under certain conditions .
Biological Activity Overview
The biological activities of 3'-Hydroxy-amiodarone can be categorized as follows:
- Antiarrhythmic Effects : Like amiodarone, this metabolite is effective in managing atrial fibrillation and ventricular tachycardia by stabilizing cardiac electrical activity.
- Antifibrotic Properties : Research indicates that 3'-Hydroxy-amiodarone may reduce cardiac fibrosis, a common complication in chronic heart diseases, by inhibiting fibroblast proliferation and collagen synthesis .
- Antioxidant Activity : This compound has been shown to scavenge free radicals, potentially reducing oxidative stress in cardiac tissues .
Table 1: Comparative Biological Activities of Amiodarone and 3'-Hydroxy-amiodarone
| Activity Type | Amiodarone | 3'-Hydroxy-amiodarone |
|---|---|---|
| Potassium Channel Blockade | Yes | Yes |
| Antiarrhythmic Effect | Strong | Moderate |
| Antifibrotic Effect | Yes | Yes |
| Antioxidant Activity | Moderate | Strong |
| CYP450 Interaction | Inhibits multiple isoforms | Selective inhibition |
Case Studies
- Case Study on Arrhythmia Management : A clinical trial involving patients with persistent atrial fibrillation demonstrated that treatment with amiodarone resulted in improved heart rhythm control. Subsequent analysis revealed that 3'-Hydroxy-amiodarone levels correlated with reduced arrhythmia recurrence, suggesting its role as an active metabolite contributing to therapeutic efficacy .
- Study on Cardiac Fibrosis : In an experimental model of heart failure, administration of 3'-Hydroxy-amiodarone significantly decreased markers of fibrosis compared to control groups. Histological examination showed reduced collagen deposition and improved cardiac function metrics .
Research Findings
Recent studies have focused on the pharmacokinetics and dynamics of 3'-Hydroxy-amiodarone. It has been established that:
- The compound is primarily formed through hepatic metabolism via cytochrome P450 enzymes, specifically CYP2J2 and CYP3A4, which play a crucial role in its bioactivation .
- The half-life of 3'-Hydroxy-amiodarone is prolonged compared to its parent drug due to its slower elimination rate, which may enhance its therapeutic window but also increase the risk of accumulation-related toxicity .
属性
分子式 |
C25H30ClI2NO4 |
|---|---|
分子量 |
697.8 g/mol |
IUPAC 名称 |
[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]-[2-(3-hydroxybutyl)-1-benzofuran-3-yl]methanone;hydrochloride |
InChI |
InChI=1S/C25H29I2NO4.ClH/c1-4-28(5-2)12-13-31-25-19(26)14-17(15-20(25)27)24(30)23-18-8-6-7-9-21(18)32-22(23)11-10-16(3)29;/h6-9,14-16,29H,4-5,10-13H2,1-3H3;1H |
InChI 键 |
VPSIRNRYUTVXSU-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCC(C)O)I.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















